Diisopropyl 2,3-dimercaptosuccinate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Guttic acid is primarily extracted from the resin of the Garcinia hanburyi tree. The extraction process involves the collection of the resin, followed by purification using solvents such as ethanol or methanol . The purified compound is then subjected to various chromatographic techniques to isolate guttic acid in its pure form .
Industrial Production Methods: Industrial production of guttic acid involves large-scale extraction from Garcinia hanburyi resin. The resin is dissolved in a suitable solvent, and the solution is filtered to remove impurities. The filtrate is then concentrated under reduced pressure to obtain a crude extract, which is further purified using column chromatography .
Chemical Reactions Analysis
Types of Reactions: Guttic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Substitution: Substitution reactions involving guttic acid typically use reagents such as halogens or alkylating agents under controlled conditions.
Major Products Formed: The major products formed from these reactions include various derivatives of guttic acid, which may exhibit different biological activities .
Scientific Research Applications
Guttic acid has a wide range of scientific research applications, including:
Chemistry: Guttic acid is used as a starting material for the synthesis of various xanthonoid derivatives.
Medicine: Guttic acid has shown promise as an anti-cancer agent due to its ability to induce apoptosis in cancer cells.
Industry: Guttic acid is used in the production of natural dyes and pigments.
Mechanism of Action
Guttic acid exerts its effects by modulating various cell-signaling intermediates. It competitively inhibits members of the Bcl-2 family, such as Bcl-XL, Bcl-2, Bcl-W, Bcl-B, and Mcl-1, with IC50 values ranging from 0.66 to 2.02 μM . This inhibition leads to the activation of caspases and induction of apoptosis in cancer cells . Additionally, guttic acid has been shown to inhibit the Kir2.1 channel, further contributing to its anti-proliferative effects .
Comparison with Similar Compounds
Guttic acid is similar to other xanthonoid compounds such as alpha-mangostin and gamma-mangostin, which are also derived from Garcinia species . guttic acid is unique in its potent anti-cancer properties and its ability to modulate multiple cell-signaling pathways . Other similar compounds include beta-guttilactone and beta-guttiferin, which share structural similarities with guttic acid but differ in their biological activities .
References
Properties
CAS No. |
118311-05-0 |
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Molecular Formula |
C10H18O4S2 |
Molecular Weight |
266.4 g/mol |
IUPAC Name |
dipropan-2-yl (2S,3R)-2,3-bis(sulfanyl)butanedioate |
InChI |
InChI=1S/C10H18O4S2/c1-5(2)13-9(11)7(15)8(16)10(12)14-6(3)4/h5-8,15-16H,1-4H3/t7-,8+ |
InChI Key |
YKPJGUVPRSQCPX-UHFFFAOYSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@@H]([C@@H](C(=O)OC(C)C)S)S |
SMILES |
CC(C)OC(=O)C(C(C(=O)OC(C)C)S)S |
Canonical SMILES |
CC(C)OC(=O)C(C(C(=O)OC(C)C)S)S |
Synonyms |
diisopropyl 2,3-dimercaptosuccinate DIP-DMSA |
Origin of Product |
United States |
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